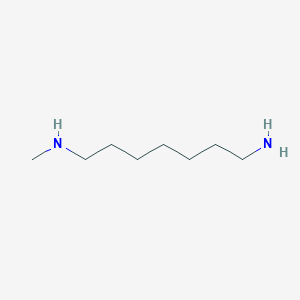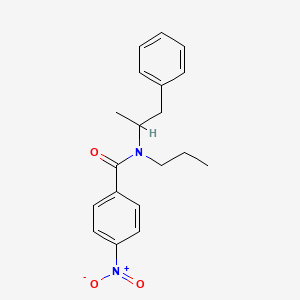
Phosphoric acid--N''-cyanoguanidine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–N’‘-cyanoguanidine (1/1) is a compound that combines phosphoric acid and N’'-cyanoguanidine in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of phosphoric acid–N’‘-cyanoguanidine (1/1) typically involves the reaction of phosphoric acid with N’'-cyanoguanidine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal conditions for the formation of the desired compound.
Industrial Production Methods: Industrial production of phosphoric acid–N’'-cyanoguanidine (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of temperature, pH, and reactant concentrations to ensure consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid–N’'-cyanoguanidine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce different forms of cyanoguanidine.
Scientific Research Applications
Phosphoric acid–N’'-cyanoguanidine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
Comparison with Other Similar Compounds: Phosphoric acid–N’'-cyanoguanidine (1/1) can be compared with other similar compounds, such as:
Cyanoguanidine: A related compound with similar chemical properties but different applications.
Biguanides: Compounds with two guanidine groups linked through a common nitrogen atom, used in various therapeutic applications.
Comparison with Similar Compounds
- Cyanoguanidine
- Biguanides
- Metformin
- Chlorhexidine
Properties
CAS No. |
63175-05-3 |
|---|---|
Molecular Formula |
C2H7N4O4P |
Molecular Weight |
182.08 g/mol |
IUPAC Name |
2-cyanoguanidine;phosphoric acid |
InChI |
InChI=1S/C2H4N4.H3O4P/c3-1-6-2(4)5;1-5(2,3)4/h(H4,4,5,6);(H3,1,2,3,4) |
InChI Key |
ALYJSJXYTZOTQY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N=C(N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)

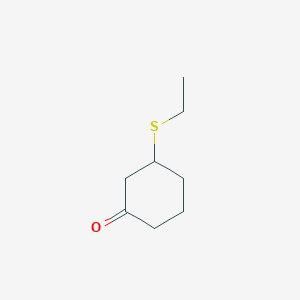
![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)
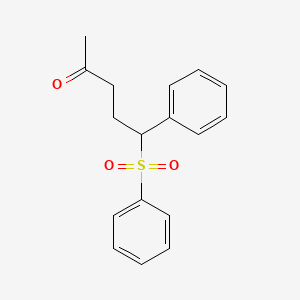
![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)
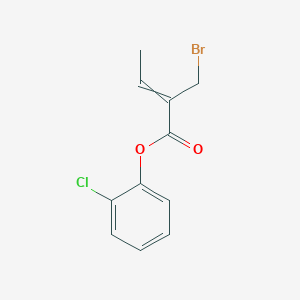
![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)

![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)
